4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine, resulting in the formation of the desired pyrazole derivative . The reaction conditions are generally mild, and the yields are often high.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated flash chromatography and other purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trityl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features but different substituents.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a chloropyridinyl group, offering different chemical properties.
Uniqueness: 4-Bromo-1-trityl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of bromine and trityl groups
Properties
Molecular Formula |
C23H17BrN2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-bromo-2-tritylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-16-25-26(21(20)22(27)28)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,27,28) |
InChI Key |
WYHPPYQPDXDRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=C(C=N4)Br)C(=O)O |
Origin of Product |
United States |
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